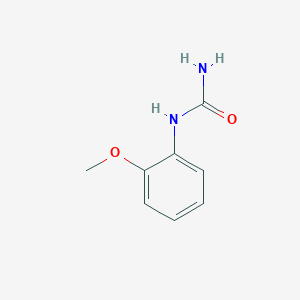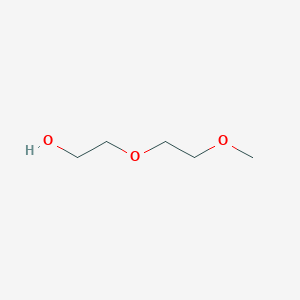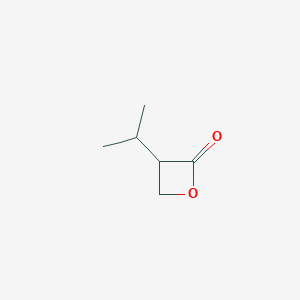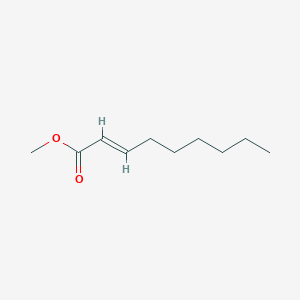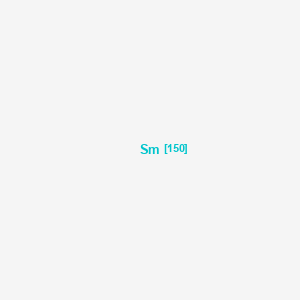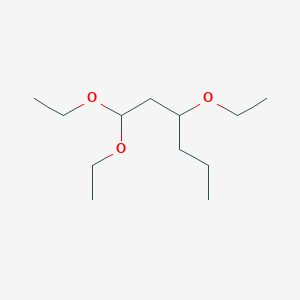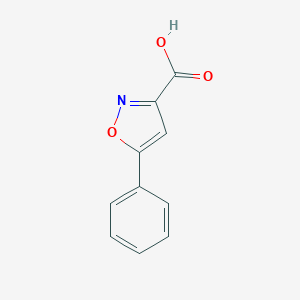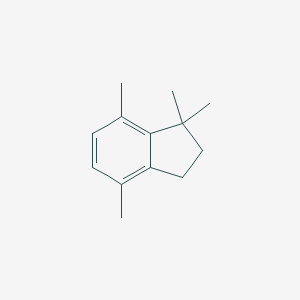
1,1,4,7-Tetramethylindan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,1,4,7-Tetramethylindan is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the indan family, which is a group of organic compounds that are commonly used in the synthesis of drugs and other biologically active molecules. In
作用機序
The mechanism of action of 1,1,4,7-Tetramethylindan is not fully understood, but it is believed to involve the modulation of cellular signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to increase the expression of antioxidant enzymes, which may contribute to its therapeutic effects.
生化学的および生理学的効果
In addition to its anti-inflammatory and antioxidant properties, 1,1,4,7-Tetramethylindan has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and to reduce the severity of symptoms in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1,1,4,7-Tetramethylindan in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, this compound is also relatively unstable and can decompose over time, which may limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on 1,1,4,7-Tetramethylindan. One area of interest is the development of new synthetic methods that can be used to produce this compound more efficiently and with greater purity. Another area of interest is the exploration of its potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, research on the mechanism of action of 1,1,4,7-Tetramethylindan may provide insights into the cellular signaling pathways that are involved in inflammation and oxidative stress, which could lead to the development of new therapeutic strategies.
科学的研究の応用
1,1,4,7-Tetramethylindan has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases. In materials science, 1,1,4,7-Tetramethylindan has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties.
特性
CAS番号 |
1078-04-2 |
|---|---|
製品名 |
1,1,4,7-Tetramethylindan |
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC名 |
3,3,4,7-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-6-10(2)12-11(9)7-8-13(12,3)4/h5-6H,7-8H2,1-4H3 |
InChIキー |
IFZVSOLCUIWLFW-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C=C1)C)(C)C |
正規SMILES |
CC1=C2CCC(C2=C(C=C1)C)(C)C |
その他のCAS番号 |
1078-04-2 |
同義語 |
1,1,4,7-Tetramethylindane |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

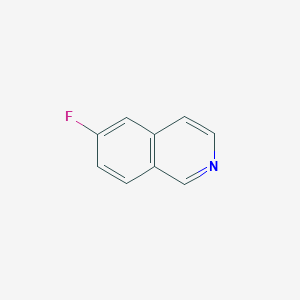
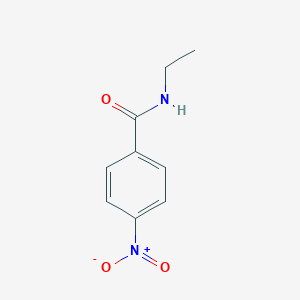
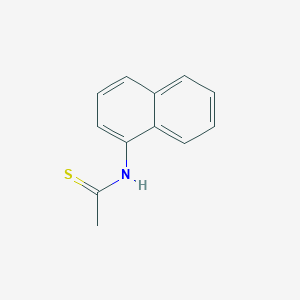
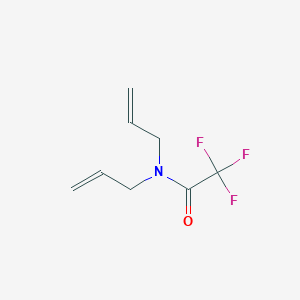
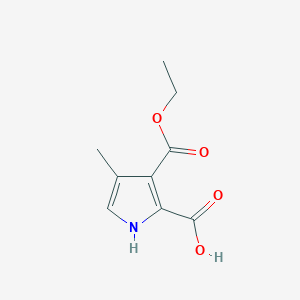
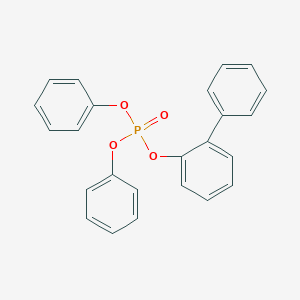
![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
